Cas no 34783-94-3 (1,2-Propanediol,3-[(9Z)-9-octadecen-1-yloxy]-)

1,2-Propanediol,3-[(9Z)-9-octadecen-1-yloxy]- structure
34783-94-3 structure
Product Name:1,2-Propanediol,3-[(9Z)-9-octadecen-1-yloxy]-
CAS No:34783-94-3
MF:C21H42O3
MW:342.556387424469
CID:309122
PubChem ID:5282282
Update Time:2025-04-19

1,2-Propanediol,3-[(9Z)-9-octadecen-1-yloxy]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-[(9Z)-9-octadecen-1-yloxy]-
    • 3-[(Z)-octadec-9-enoxy]propane-1,2-diol
    • 1-O-(Z)-9'-octadecenyl-sn-glycerol
    • 1-O-Octadec-9-enyl glycerol
    • AC1NQZSG
    • CHEBI:34116
    • NSC29230
    • NSC36089
    • Selachyl alcohol
    • .ALPHA.-GLYCEROL MONOOLEYL ETHER
    • OLEYL GLYCERYL ETHER [INCI]
    • SCHEMBL81179
    • DTXSID701021791
    • SELACHYLALCOHOL
    • 1-O-(9Z-octadecenyl)-glycerol
    • NRWMBHYHFFGEEC-KTKRTIGZSA-N
    • 34783-94-3
    • NIKKOL SELACHYL ALCOHOL
    • NSC-36089
    • oleyl glyceryl ether
    • Octadec-9-enylglycerol
    • UNII-9734969CCZ
    • 3-[(9Z)-octadec-9-en-1-yloxy]propane-1,2-diol
    • OLEYL 1-GLYCERYL ETHER
    • HY-152899
    • (Z)-(+-)-3-(9-Octadecenyloxy)-1,2-propanediol
    • 1-monooleyl-rac-glycerol
    • EINECS 209-787-7
    • .ALPHA.-MONOOLEYL GLYCERYL ETHER
    • 1-glyceryl monooleyl ether
    • Glycerol 1-Oleyl Ether
    • 1,2-Propanediol, 3-(9-octadecenyloxy)-, (Z)-
    • 1,2-PROPANEDIOL, 3-((9Z)-9-OCTADECEN-1-YLOXY)-
    • (Z)-3-(9-Octadecenyloxy)propane-1,2-diol
    • (9Z)-1-O-octadec-9-enyl glycerol
    • 9734969CCZ
    • NS00079980
    • NSC-29230
    • Q27115822
    • CS-0644027
    • 593-31-7
    • 1,2-Propanediol, 3-(9-octadecenyloxy)-, (Z)-(+-)-
    • (+/-)-OLEYL 1-GLYCERYL ETHER
    • 1,2-Propanediol, 3-[(9Z)-9-octadecenyloxy]-
    • NSC 29230
    • Inchi: 1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
    • InChI Key: NRWMBHYHFFGEEC-KTKRTIGZSA-N
    • SMILES: O(CC(CO)O)CCCCCCCC/C=C\CCCCCCCC

Computed Properties

  • Exact Mass: 342.31356
  • Monoisotopic Mass: 342.313395
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 19
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • XLogP3: 6.7

Experimental Properties

  • Density: 0.924
  • Boiling Point: 470.6°Cat760mmHg
  • Flash Point: 238.4°C
  • Refractive Index: 1.474
  • PSA: 49.69
  • LogP: 5.39370
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd